molecular formula C10H13NO4 B12592949 3-Hydroxy-5-methyl-L-tyrosine CAS No. 582320-57-8

3-Hydroxy-5-methyl-L-tyrosine

Cat. No.: B12592949
CAS No.: 582320-57-8
M. Wt: 211.21 g/mol
InChI Key: BIPUEBQLNUMSEB-ZETCQYMHSA-N
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Description

3-Hydroxy-5-methyl-L-tyrosine is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-L-tyrosine typically involves the regioselective hydroxylation of 3-methyl-L-tyrosine. This process is catalyzed by the enzyme SfmD, a heme-dependent monooxygenase, in the presence of dioxygen and ascorbate . The reaction conditions are mild, usually carried out at room temperature and neutral pH.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to express the necessary enzymes for the biosynthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-5-methyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and oxidases, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-methyl-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo regioselective hydroxylation and methylation makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

582320-57-8

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1

InChI Key

BIPUEBQLNUMSEB-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CC(=C1O)O)CC(C(=O)O)N

Origin of Product

United States

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